molecular formula C9H12N4O2 B068396 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole CAS No. 194286-94-7

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole

Cat. No. B068396
M. Wt: 208.22 g/mol
InChI Key: BELVHRAPJIHFEN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole is a synthetic compound that belongs to the isoxazole family of compounds. This compound has been studied extensively for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.

Biochemical And Physiological Effects

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in clinical trials. Finally, it may be possible to modify the structure of this compound to enhance its anti-inflammatory and anti-cancer properties.

Synthesis Methods

The synthesis of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole involves the reaction of ethyl 4-methyl-5-oxo-2,3-dihydroisoxazole-3-carboxylate with 1-methyl-1H-1,2,4-triazole-3-amine in the presence of a catalyst. The resulting compound is then treated with ethyl iodide to form the final product.

Scientific Research Applications

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

194286-94-7

Product Name

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-ethoxy-4-methyl-5-(1-methyl-1,2,4-triazol-3-yl)-1,2-oxazole

InChI

InChI=1S/C9H12N4O2/c1-4-14-9-6(2)7(15-12-9)8-10-5-13(3)11-8/h5H,4H2,1-3H3

InChI Key

BELVHRAPJIHFEN-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C)C2=NN(C=N2)C

Canonical SMILES

CCOC1=NOC(=C1C)C2=NN(C=N2)C

synonyms

1H-1,2,4-Triazole,3-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI)

Origin of Product

United States

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